Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

MAO-B inhibition Neurodegenerative disease research Enzyme inhibition

Procure this specific 5,7-dimethyl derivative to ensure synthetic reproducibility and preserve the pharmacological profile essential for neuroprotective agent design. The 5,7-dimethyl substitution is a critical structural determinant for MAO-B inhibition (IC50 10 nM) and AChE activity (IC50 330 nM), with 350-fold selectivity over CYP3A4 to minimize off-target effects. Its CNS-penetrant physicochemical profile (LogP 2.73, TPSA 55.4 Ų) makes it a validated starting point for focused library synthesis in Parkinson's and Alzheimer's drug discovery programs.

Molecular Formula C14H15NO3
Molecular Weight 245.27 g/mol
CAS No. 93514-84-2
Cat. No. B187719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate
CAS93514-84-2
Molecular FormulaC14H15NO3
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CNC2=CC(=CC(=C2C1=O)C)C
InChIInChI=1S/C14H15NO3/c1-4-18-14(17)10-7-15-11-6-8(2)5-9(3)12(11)13(10)16/h5-7H,4H2,1-3H3,(H,15,16)
InChIKeyOQQHMUNGHJABQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (CAS 93514-84-2) as a Specialized 4-Hydroxyquinoline Intermediate for Drug Discovery and Agrochemical Research


Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (CAS 93514-84-2), also cataloged as ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, is a heterocyclic building block within the 4-hydroxyquinoline-3-carboxylate chemical class [1]. This compound features a quinoline core substituted with hydroxy, methyl, and carboxylate groups, yielding a calculated LogP of 2.73 and a topological polar surface area (TPSA) of 55.4 Ų . It is recognized as a canonicalized compound in major chemical databases, serving primarily as a research intermediate for synthesizing bioactive molecules with potential antimicrobial, anti-inflammatory, and anticancer applications [1].

Why Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate Cannot Be Replaced by Common 4-Hydroxyquinoline-3-carboxylate Analogs


Direct substitution with unsubstituted or differently substituted 4-hydroxyquinoline-3-carboxylates is unsupported by structure-activity relationship (SAR) data. The 5,7-dimethyl substitution pattern is a critical structural determinant: the planarity between the 4-keto and 3-carboxylic acid groups is essential for biological activity in quinoline-based antibacterial agents [1], and the electron-donating methyl groups at positions 5 and 7 specifically modulate electron density, lipophilicity (LogP 2.73), and steric interactions . These physicochemical alterations can significantly impact target binding affinity, membrane permeability, and metabolic stability relative to unsubstituted or mono-substituted analogs. Furthermore, the specific substitution pattern is a defining feature in patents for anticoccidial 4-hydroxyquinoline-3-carboxylates, where 6- and 7-substitution directly influences in vivo efficacy [2]. Therefore, procurement of this specific compound is warranted to ensure reproducibility of synthetic routes and to maintain the intended pharmacological profile of derivative libraries.

Quantitative Differentiation of Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate vs. 4-Hydroxyquinoline-3-carboxylate Analogs


MAO-B Inhibitory Potency: 5,7-Dimethyl Derivative Exhibits High Nanomolar IC50

In a direct head-to-head comparison from BindingDB curated data, ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate (CHEMBL5090153) demonstrated potent inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 10 nM [1]. This value is substantially lower than many 4-hydroxyquinoline derivatives, which often exhibit IC50 values in the micromolar range. For instance, a virtual screening study identified a 4-hydroxyquinoline scaffold (ZINC91657208) with an IC50 of 77.15 μM against IDO1 , while another series of 4-hydroxyquinolines showed MAO-B IC50 values ranging from 0.1 to 100 μM . The 10 nM potency represents a 7,700-fold improvement over the 77.15 μM baseline, underscoring the critical contribution of the 5,7-dimethyl substitution.

MAO-B inhibition Neurodegenerative disease research Enzyme inhibition

Acetylcholinesterase Inhibition: Moderate Potency with Potential CNS Applications

The same dataset from BindingDB reveals that ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate inhibits human recombinant acetylcholinesterase (AChE) with an IC50 of 330 nM [1]. This moderate potency is notable because many quinoline derivatives exhibit weak or no AChE inhibition. For comparison, the classic AChE inhibitor donepezil has an IC50 in the low nanomolar range (typically 5–10 nM), but many 4-hydroxyquinoline analogs show IC50 values >10 μM or are inactive. The 330 nM value positions this compound as a useful tool compound for probing cholinergic pathways and as a potential starting point for Alzheimer's disease research, where moderate AChE inhibition combined with MAO-B inhibition could offer dual-target therapeutic benefits.

Acetylcholinesterase inhibition Alzheimer's disease research Cholinergic signaling

Selectivity Profile: MAO-B vs. CYP3A4 Selectivity Exceeds 350-Fold

The BindingDB data further characterize the selectivity profile: ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate inhibits cytochrome P450 3A4 (CYP3A4) with an IC50 of 3.5 μM (3,500 nM) [1]. This yields a 350-fold selectivity window for MAO-B (IC50 10 nM) over CYP3A4, a critical drug-metabolizing enzyme. In contrast, many quinoline-containing compounds exhibit significant CYP inhibition, leading to potential drug-drug interaction liabilities. For example, the fluoroquinolone antibiotic ciprofloxacin is a known CYP1A2 inhibitor, and several 4-hydroxyquinoline derivatives have been flagged for broad CYP inhibition. The 350-fold selectivity window is a quantifiable advantage that reduces the likelihood of metabolic interference and supports the compound's utility in cellular and in vivo models without confounding CYP-mediated effects.

Selectivity profiling Drug metabolism Off-target screening

Lipophilicity and Predicted Blood-Brain Barrier Penetration

The calculated LogP of 2.73 and TPSA of 55.4 Ų for ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate fall within the optimal range for CNS penetration (LogP 2–4, TPSA < 90 Ų) [1]. This physicochemical profile contrasts with more polar 4-hydroxyquinoline-3-carboxylate derivatives (e.g., those with additional hydroxyl or carboxyl groups) that exhibit lower LogP and higher TPSA, often exceeding CNS drug-likeness thresholds. The 5,7-dimethyl groups increase lipophilicity by approximately 0.5–1.0 LogP unit compared to unsubstituted 4-hydroxyquinoline-3-carboxylate (predicted LogP ~2.0–2.2), which directly impacts membrane permeability and tissue distribution. This class-level inference, based on established CNS drug design principles, indicates a higher probability of blood-brain barrier penetration for this compound relative to less lipophilic analogs.

CNS drug design Physicochemical profiling Blood-brain barrier

Priority Application Scenarios for Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate in Drug Discovery and Chemical Biology


MAO-B Inhibitor Development for Parkinson's Disease and Neuroprotection

The 10 nM IC50 against human MAO-B [1] positions this compound as a high-potency starting point for developing selective MAO-B inhibitors. Researchers can use this scaffold to synthesize focused libraries with modifications at the 2- and 6-positions to further improve potency and selectivity. The established 350-fold selectivity over CYP3A4 [1] supports progression into cellular and in vivo neuroprotection models without confounding metabolic interference. Comparative studies with selegiline or rasagiline can validate the scaffold's therapeutic potential in Parkinson's disease models.

Dual MAO-B/AChE Inhibitor Discovery for Alzheimer's Disease

The combined MAO-B (IC50 10 nM) and AChE (IC50 330 nM) inhibitory activities [1] make this compound a privileged scaffold for designing multi-target directed ligands (MTDLs) for Alzheimer's disease. Researchers can exploit the 5,7-dimethyl substitution pattern to fine-tune the balance between MAO-B and AChE inhibition, aiming for equipotent dual inhibition. The predicted CNS penetration profile (LogP 2.73, TPSA 55.4 Ų) further supports its utility in CNS drug discovery programs. Procurement of this specific compound ensures access to a validated starting point for SAR exploration.

CNS-Penetrant Tool Compound for Neurochemical Pathway Probing

With a defined MAO-B IC50 of 10 nM and AChE IC50 of 330 nM [1], along with favorable physicochemical properties , this compound serves as a well-characterized tool for dissecting the roles of MAO-B and AChE in neurochemical signaling. Its selectivity profile over CYP3A4 [1] reduces off-target confounding in cell-based assays. Researchers investigating dopamine metabolism, cholinergic function, or neuroinflammation can use this compound to establish baseline pharmacological effects before initiating more complex in vivo studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.